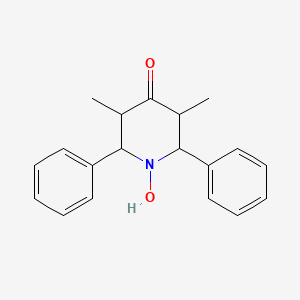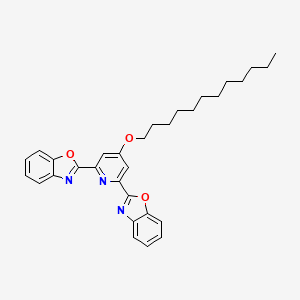
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two benzoxazolyl groups at the 2 and 6 positions and a dodecyloxy group at the 4 position. The presence of benzoxazolyl groups imparts significant photophysical properties, making it a subject of interest in the development of chemosensors and fluorescent materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Rings: The initial step involves the synthesis of benzoxazole rings through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution on Pyridine Ring: The benzoxazolyl groups are then introduced to the pyridine ring via nucleophilic aromatic substitution reactions. This step often requires the use of strong bases and high temperatures to facilitate the substitution.
Introduction of Dodecyloxy Group: The final step involves the alkylation of the pyridine ring with a dodecyloxy group. This can be achieved using alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Alkyl halides, strong bases like potassium carbonate; reactions often require elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Applications De Recherche Scientifique
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in the detection of metal ions due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Industry: Utilized in the development of advanced materials, including light-emitting diodes (LEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine primarily involves its interaction with specific molecular targets through its benzoxazolyl groups. These interactions can lead to changes in the electronic properties of the compound, resulting in fluorescence emission. The compound’s ability to bind to metal ions and other analytes makes it an effective chemosensor. The molecular pathways involved include photoinduced electron transfer and excited-state intramolecular proton transfer mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(2-benzoxazolyl)pyridine: Lacks the dodecyloxy group, resulting in different solubility and photophysical properties.
2,6-Bis(2-benzoxazolyl)-4-methoxypyridine: Contains a methoxy group instead of a dodecyloxy group, leading to variations in its chemical reactivity and applications.
Uniqueness
2,6-Bis(2-benzoxazolyl)-4-(dodecyloxy)pyridine is unique due to the presence of the dodecyloxy group, which enhances its solubility in organic solvents and modifies its photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in various scientific fields.
Propriétés
Numéro CAS |
669087-80-3 |
|---|---|
Formule moléculaire |
C31H35N3O3 |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
2-[6-(1,3-benzoxazol-2-yl)-4-dodecoxypyridin-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C31H35N3O3/c1-2-3-4-5-6-7-8-9-10-15-20-35-23-21-26(30-33-24-16-11-13-18-28(24)36-30)32-27(22-23)31-34-25-17-12-14-19-29(25)37-31/h11-14,16-19,21-22H,2-10,15,20H2,1H3 |
Clé InChI |
HTIGEZIENFLBJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=NC(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)

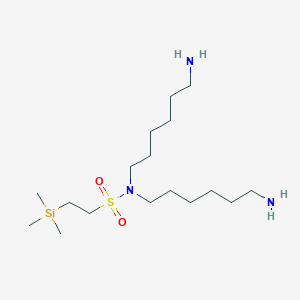
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)
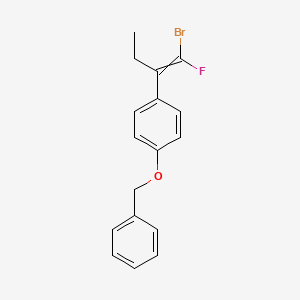
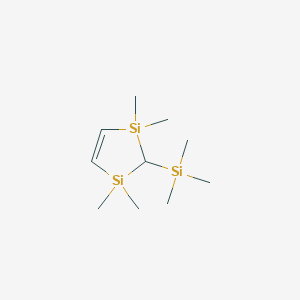
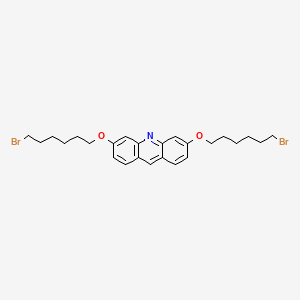
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
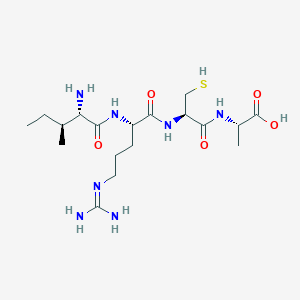
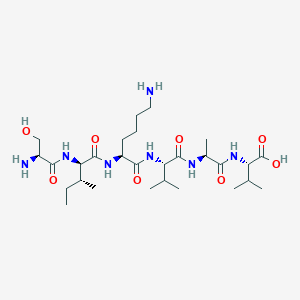
![1-[(E)-Ethenyldiazenyl]hex-5-en-1-one](/img/structure/B12531704.png)
